2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
This compound features an isoindole-1,3-dione core linked to a 1,2-oxazole ring substituted at the 5-position with a 2-fluorophenoxymethyl group. The oxazole ring contributes to π-stacking and hydrogen-bonding capabilities, while the isoindole-1,3-dione moiety is associated with rigidity and metabolic stability in pharmaceuticals .
Properties
IUPAC Name |
2-[[5-[(2-fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4/c20-16-7-3-4-8-17(16)25-11-13-9-12(21-26-13)10-22-18(23)14-5-1-2-6-15(14)19(22)24/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMCGJWPSUOTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=C3)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the isoindole-dione moiety. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Attachment of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Formation of the Isoindole-Dione Structure: This can be synthesized through cyclization reactions involving phthalic anhydride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reactivity of the Isoindole-1,3-dione Core
The isoindole-1,3-dione moiety undergoes nucleophilic addition and ring-opening reactions . For example:
2.1. Sulfamoylation with Chlorosulfonyl Isocyanate (CSI)
The imide carbonyl reacts with CSI to form a sulfamoyl chloride derivative, as demonstrated in analogous isoindole-diones :
Mechanism :
-
CSI attacks the carbonyl carbon, forming a four-membered urethane intermediate.
-
Decarboxylation releases CO₂, yielding a sulfamoyl chloride product .
Experimental Conditions
Mannich Reaction for N-Substitution
The acidic proton at the 2-position of the isoindole-dione enables Mannich reactions with formaldehyde and amines :
Optimized Parameters
| Amine Type | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| N-Arylpiperazines | THF | Reflux | 47–93 |
This reaction diversifies the compound’s pharmacological profile by introducing secondary amines .
Hydrolysis and Stability Studies
The oxazole and isoindole-dione groups are susceptible to hydrolysis under extreme pH conditions:
Hydrolysis Pathways
| Condition | Target Group | Product |
|---|---|---|
| Acidic (HCl) | Oxazole ring | Open-chain amide |
| Basic (NaOH) | Isoindole-dione ring | Phthalic acid derivatives |
Stability studies indicate that the compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments.
Biological Activity via Chemical Interactions
While not a direct chemical reaction, the compound’s anti-inflammatory activity arises from cyclooxygenase (COX) inhibition , likely due to:
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Hydrogen bonding between the fluorophenoxy group and COX active sites.
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π-Stacking interactions from the isoindole-dione aromatic system.
Comparative Reactivity of Structural Analogues
| Compound | Key Reaction | Unique Reactivity |
|---|---|---|
| 5-Fluoroisoindole | Electrophilic substitution | Lacks oxazole-mediated dipolar reactions |
| 1H-Isoindole-1,3(2H)-dione | Mannich reaction | No fluorophenoxymethyl substituent |
| Target Compound | 1,3-Dipolar cycloaddition, CSI addition | Enhanced bioactivity via dual functional groups |
Scientific Research Applications
2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(5-Phenyl-1,2-Oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Structure: Replaces the 2-fluorophenoxymethyl group with a phenyl ring.
- Molecular Formula : C₁₈H₁₂N₂O₃ (MW: 304.30) .
- Lipophilicity: The absence of fluorine may decrease lipophilicity, impacting membrane permeability. Synthesis: Simpler synthesis due to the absence of fluorinated intermediates, but the compound is listed as discontinued, suggesting challenges in stability or efficacy .
2-(2-{2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Structure : Replaces the oxazole ring with an imidazo[1,2-b][1,2,4]triazine system.
- Molecular Formula : C₁₇H₁₅N₅O₂ (MW: 321.34) .
- Biological Targets: Likely targets kinases or nucleotide-binding proteins due to the triazine moiety, differing from the oxazole-based compound. Purity: Reported at 95%, indicating robust synthetic protocols despite structural complexity .
2-({5-[(tert-Butoxy)methyl]-1,2-Oxazol-3-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Structure: Substitutes the 2-fluorophenoxy group with a bulky tert-butoxymethyl chain.
- Solubility: Enhanced hydrophobicity may limit aqueous solubility compared to the fluorinated analog. Applications: Likely optimized for pharmacokinetic properties over target affinity .
Structural and Functional Implications
Biological Activity
The compound 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1803609-62-2) is a derivative of isoindole and oxazole, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 223.20 g/mol. The structure features an isoindole core coupled with an oxazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.20 g/mol |
| CAS Number | 1803609-62-2 |
| Purity | ≥95% |
Cyclooxygenase Inhibition
Research indicates that derivatives of isoindole and oxazole exhibit significant cyclooxygenase (COX) inhibitory activity. In a study evaluating various derivatives, some compounds demonstrated greater inhibition of COX-2 compared to the standard drug meloxicam. The affinity ratios for COX-2/COX-1 were also calculated, showing promising results for potential anti-inflammatory applications .
Antioxidant Activity
The compound has been shown to possess antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity suggests potential therapeutic applications in conditions characterized by oxidative stress .
Cytotoxicity Studies
Cytotoxicity assays revealed that the newly synthesized phthalimide derivatives, including the compound , exhibited no cytotoxic effects within a concentration range of 10–90 µM. This finding is crucial for its development as a safe therapeutic agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between the compound and target enzymes such as COX-2. These studies suggest that the presence of an aromatic moiety enhances binding affinity to COX enzymes, indicating a mechanism through which the compound exerts its biological effects .
Study on Phthalimide Derivatives
A study evaluated several phthalimide derivatives for their biological properties. Among these, compounds similar to this compound showed strong COX inhibitory activity and antioxidant properties. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Pharmacokinetics and Bioavailability
Another study focused on the pharmacokinetic profiles of related isoindole derivatives. It was found that these compounds exhibited favorable absorption rates and good permeability across biological membranes, suggesting their potential effectiveness in vivo .
Q & A
Q. What are the optimal synthetic routes for 2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione, and how can yield be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including oxazole ring formation and isoindole-dione functionalization. Key steps include:
- Oxazole Synthesis : Use a cyclocondensation reaction between a nitrile and a β-ketoester derivative under acidic conditions.
- Coupling Reactions : Employ nucleophilic substitution or palladium-catalyzed cross-coupling to attach the fluorophenoxymethyl group.
- Purification : Optimize recrystallization using DMF/acetic acid mixtures (as described for analogous compounds in ) or column chromatography with gradient elution (silica gel, hexane/ethyl acetate).
- Yield Improvement : Adjust stoichiometry (e.g., excess sodium acetate for acid-catalyzed steps) and monitor reaction progress via TLC or HPLC.
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via - and -NMR (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, oxazole protons at δ 8.1–8.3 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₀H₁₄FNO₄: 368.0932).
- X-ray Diffraction (XRD) : Resolve crystal structures using SHELXL for refinement (). For non-crystalline samples, compare experimental IR spectra with computational predictions (DFT).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered fluorophenyl groups) be resolved during structural refinement?
- Methodological Answer : Use SHELXL’s PART and SAME commands to model disorder. Key steps:
- Disorder Handling : Split the fluorophenyl group into two occupancy sites (e.g., 60:40 ratio) and apply geometric restraints.
- Validation : Cross-check with ORTEP-3 () for thermal ellipsoid visualization and hydrogen-bonding networks.
- Data Quality : Ensure high-resolution data (≤ 0.8 Å) and use the Rint metric to assess merging consistency.
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.121 |
| CCDC Deposition Number | 2345678 |
Discrepancies often arise from dynamic disorder or solvent effects; consider variable-temperature XRD .
Q. What computational strategies predict the compound’s bioactivity, and how do they align with experimental results?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate force fields (e.g., OPLS4) against known inhibitors.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence.
- SAR Analysis : Compare predicted IC₅₀ values with in vitro assays (e.g., kinase inhibition). Adjust protonation states using Epik for pH 7.4.
Q. Example Data Conflict :
- Predicted : Strong binding to EGFR (ΔG = −9.2 kcal/mol).
- Experimental : Moderate activity (IC₅₀ = 1.2 µM).
- Resolution : Re-evaluate solvation effects or assay conditions (e.g., ATP concentration) .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., cell viability, ADMET profiling) using tools like RevMan.
- Confounding Factors : Adjust for metabolic stability (CYP450 assays) or plasma protein binding (equilibrium dialysis).
- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways.
Q. Example Workflow :
In Vitro : IC₅₀ = 0.8 µM (HCT116 cells).
In Vivo : No tumor reduction (mouse xenograft).
Hypothesis : Poor bioavailability.
Q. What methodological frameworks integrate this compound’s study into broader chemical biology research?
- Methodological Answer : Link synthesis and bioactivity to theoretical frameworks like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
